5-(Propylamino)-1,2,4-triazin-3-ol
Description
Significance of the 1,2,4-Triazine (B1199460) Heterocycle in Contemporary Chemical Research
The 1,2,4-triazine ring system, an important class of six-membered aromatic heterocycles, is a prominent scaffold in modern chemical research due to its wide-ranging applications. researchgate.net Formerly known as asymmetric triazines, these compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net In medicinal chemistry, 1,2,4-triazine derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, antiviral (including anti-HIV), anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.netijpsr.info Their structural similarity to purines has made them attractive candidates for bioisosteric replacement in drug design, leading to the discovery of potent enzyme inhibitors and receptor antagonists. researchgate.net For instance, derivatives have been identified as adenosine (B11128) A2A receptor antagonists, which are of interest for treating Parkinson's disease. nih.gov Beyond medicine, these heterocycles are utilized in materials science as electron-acceptor units in n-type semiconductors and for dye-sensitized solar cells. mdpi.com
Rationale for the Academic Synthesis and Mechanistic Investigation of Novel 5-Substituted 1,2,4-Triazin-3-ols
The academic pursuit of novel 5-substituted 1,2,4-triazin-3-ols, including the propylamino derivative, is driven by the need to explore structure-activity relationships (SAR) and to develop new synthetic methodologies. The substitution at the C5 position of the triazine ring is a key area of investigation as it significantly influences the molecule's biological and physicochemical properties. Research into these derivatives often aims to enhance potency, selectivity, and pharmacokinetic profiles for specific biological targets.
For example, studies have focused on the synthesis of various 5-substituted 1,2,4-triazines to identify potent inhibitors of enzymes like inorganic pyrophosphatase, a potential target for new antibacterial agents. ijpsr.info The introduction of different substituents, such as the propylamino group, allows chemists to systematically probe the binding pockets of target proteins and optimize interactions. Mechanistic investigations are also crucial, providing insights into reaction pathways for synthesis and functionalization. researchgate.net A notable synthetic strategy involves the ipso-substitution of a cyano group at the C5 position, which opens up new avenues for creating diverse libraries of functionalized 1,2,4-triazines under environmentally friendly conditions, such as solvent-free reactions. chimicatechnoacta.ru The exploration of such derivatives contributes to a deeper understanding of their potential as neuroprotective agents by examining their effects on pathways like NF-kappaB activation and caspase-3 reduction. nih.gov
Historical Overview of Triazine Synthesis and Derivatization Strategies
The synthesis of triazine derivatives has a rich history, with numerous methods developed to construct and functionalize the heterocyclic core. One of the most established and versatile methods for creating substituted 1,3,5-triazines relies on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net This approach allows for the controlled introduction of various nucleophiles (containing C-O, C-N, and C-S bonds) to produce a wide range of symmetric and non-symmetric derivatives. researchgate.net
For the 1,2,4-triazine scaffold, synthetic strategies often involve the cyclization of precursor molecules. Historical methods include the reaction of α-dicarbonyl compounds with amidrazones. Over the years, more sophisticated and efficient methods have emerged. These include:
Reductive cyclization of nitrophenylhydrazides. mdpi.com
Reductive deoxygenation of triazine N-oxides. mdpi.com
One-pot, multi-step reactions involving various starting materials. mdpi.com
Derivatization strategies have also evolved significantly. Early work focused on simple substitutions, while contemporary research employs advanced techniques like Suzuki cross-coupling reactions to create complex biaryl triazines. nih.gov The functionalization of the C5 position has been a particular focus, with methods like ipso-substitution of cyano groups allowing for the introduction of diverse functionalities, including alkoxy groups from higher alcohols. chimicatechnoacta.ru These advancements have enabled the creation of extensive libraries of triazine derivatives for screening in drug discovery and materials science. mdpi.com
Scope and Objectives of Academic Research on 5-(Propylamino)-1,2,4-triazin-3-ol
While specific academic papers focusing exclusively on this compound are not abundant in the public domain, the scope and objectives of such research can be inferred from studies on closely related 5-substituted 1,2,4-triazine derivatives. The primary objective is typically the synthesis and characterization of the novel compound to expand the chemical space of this heterocyclic family.
A key research goal is the evaluation of its biological activity. Given the known neuroprotective, nih.gov anticancer, researchgate.netnih.gov and antimicrobial ijpsr.info properties of the 1,2,4-triazine core, a primary objective would be to screen this compound against a panel of relevant biological targets. The research would aim to:
Establish an efficient and scalable synthetic route to the target compound and its analogues.
Investigate its physicochemical properties, such as solubility and stability.
Conduct in vitro assays to determine its efficacy against specific cell lines (e.g., cancer cells) or enzymes.
Elucidate the structure-activity relationship by comparing its activity to other 5-substituted derivatives.
The ultimate goal of such academic work is to identify new lead compounds for drug discovery or to develop novel molecular probes for chemical biology research.
Data Tables
Table 1: Key Synthetic Strategies for 1,2,4-Triazine Derivatives
| Synthetic Method | Description | Key Features |
| Cyclization of α-dicarbonyl compounds with amidrazones | A classical approach involving the condensation of two key building blocks to form the triazine ring. | Versatile for a range of substitutions. |
| Reductive Cyclization | Involves the cyclization of precursors like nitrophenylhydrazides. mdpi.com | Useful for creating fused-ring systems. mdpi.com |
| Ipso-Substitution | Substitution of a leaving group (e.g., cyano group) at a specific position (like C5) with a nucleophile. chimicatechnoacta.ru | Allows for late-stage functionalization under mild or solvent-free conditions. chimicatechnoacta.ru |
| Suzuki Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds, often used to attach aryl groups. nih.gov | Enables the synthesis of complex biaryl triazines. nih.gov |
Table 2: Investigated Biological Activities of the 1,2,4-Triazine Scaffold
| Biological Activity | Research Focus | Example from Literature |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. researchgate.netnih.gov | Activity against various carcinoma cell lines. ijpsr.info |
| Neuroprotective | Protection against oxidative stress and reduction of caspase-3 activation. nih.gov | Impairment of NF-kappaB activation in PC12 cells. nih.gov |
| Antimicrobial | Inhibition of bacterial or fungal growth. ijpsr.info | Activity against Staphylococcus aureus and Mycobacterium tuberculosis. ijpsr.info |
| Receptor Antagonism | Blocking the activity of specific receptors, such as G-protein coupled receptors (GPCRs). nih.gov | Adenosine A2A receptor antagonists for potential Parkinson's disease treatment. nih.gov |
| Antiviral | Inhibition of viral replication. researchgate.netijpsr.info | Activity against HIV. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(propylamino)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-3-7-5-4-8-10-6(11)9-5/h4H,2-3H2,1H3,(H2,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSCZEWIUUEIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 5 Propylamino 1,2,4 Triazin 3 Ol
Retrosynthetic Analysis and Key Precursors for 5-(Propylamino)-1,2,4-triazin-3-ol
Retrosynthetic analysis of this compound suggests two primary strategic disconnections to identify viable starting materials.
Strategy A: Functional Group Interconversion (FGI)
The most direct approach involves the disconnection of the C5-N bond of the propylamino group. This strategy assumes the pre-formation of the 1,2,4-triazin-3-ol core. This leads to propylamine (B44156) and a key intermediate, a 1,2,4-triazin-3-ol ring activated at the C5 position for nucleophilic substitution. Common activating groups (X) for such transformations include halogens (e.g., chlorine) or a cyano group.
Key Precursors:
Propylamine
5-Chloro-1,2,4-triazin-3-ol or 5-Cyano-1,2,4-triazin-3-ol
Strategy B: Triazine Ring-Closing Condensation
A more fundamental approach involves breaking the heterocyclic ring itself. The 1,2,4-triazine (B1199460) ring is typically formed from precursors containing the requisite nitrogen and carbon atoms in a linear arrangement, which then cyclize. For a 3-oxo (or 3-ol tautomer) structure, a common disconnection across the N4-C5 and N1-C6 bonds points to an amidrazone derivative and an α-keto acid or its equivalent. Specifically, the structure suggests a reaction between a derivative of semicarbazide (B1199961) and a suitable carbonyl compound.
Key Precursors:
Semicarbazide or a derivative like guanylhydrazide (aminoguanidine). researchgate.net
An appropriate α-dicarbonyl compound or its synthetic equivalent that can install the propylamino group at the correct position.
These two strategies form the basis for the synthetic methodologies discussed below.
Classical and Contemporary Approaches to 1,2,4-Triazine Ring Construction
The formation of the 1,2,4-triazine scaffold is a well-established field in heterocyclic chemistry, with cyclocondensation reactions being the cornerstone of most synthetic routes.
Cyclocondensation Reactions for Triazine Scaffold Formation
Cyclocondensation reactions provide a powerful and versatile method for constructing the 1,2,4-triazine ring from acyclic precursors. The most common approach involves the reaction of a 1,2-dicarbonyl compound with a compound containing a hydrazine (B178648) moiety, such as aminoguanidine (B1677879) or semicarbazide derivatives. researchgate.netresearchgate.net
A plausible pathway to the core 1,2,4-triazin-3-ol ring involves the condensation of an α-keto ester with semicarbazide. The initial reaction forms a semicarbazone, which then undergoes intramolecular cyclization upon heating, often with the aid of a base or acid catalyst, to yield the triazinone ring. Another established method is the reaction of nitrilimines with α-amino esters, which affords 1,2,4-triazin-6-ones. researchgate.net While these methods are robust, they may require subsequent steps to introduce the desired C5-propylamino substituent.
Functional Group Transformations for Incorporating the Propylamino Moiety
Following the retrosynthetic logic of Strategy A, the most efficient route to the target compound involves the synthesis of an activated 1,2,4-triazin-3-ol intermediate, followed by nucleophilic aromatic substitution (SNAr) with propylamine.
Route via 5-Cyano-1,2,4-triazine Intermediate: A contemporary and "green" approach involves the ipso-substitution of a cyano group at the C5 position. researchgate.netrsc.org This method is advantageous due to its high efficiency and the ability to be performed under solvent-free conditions. The reaction proceeds by heating a 5-cyano-1,2,4-triazin-3-ol precursor with propylamine. The strong electron-withdrawing nature of the triazine ring facilitates the displacement of the cyano group.
Route via 5-Chloro-1,2,4-triazine Intermediate: A more classical approach utilizes a 5-chloro-1,2,4-triazin-3-ol intermediate. The chlorine atom serves as a good leaving group for SNAr reactions. This chemistry is analogous to the well-studied sequential substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comcsic.esclockss.org The reaction is typically carried out by treating the chloro-triazine with propylamine in a suitable solvent, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to scavenge the HCl byproduct. The reactivity of the chloro-triazine often necessitates controlled temperature conditions to ensure selective monosubstitution. clockss.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of triazine synthesis, particularly the final amination step, is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity.
Solvent Effects and Their Influence on Reaction Efficiency
The choice of solvent plays a critical role in the rate and outcome of triazine synthesis. For nucleophilic substitution reactions involving amines, a range of solvents can be employed. However, recent studies emphasize greener methodologies. A highly efficient method for the synthesis of 5-(alkyl)amino-1,2,4-triazines is performed under solvent-free conditions, which simplifies workup and reduces environmental impact. researchgate.netrsc.org When solvents are necessary, polar aprotic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dioxane are commonly used. researchgate.netsemanticscholar.orgnih.govnih.gov Microwave-assisted syntheses of aminotriazines have also been successfully performed under solvent-free conditions, highlighting a move towards more sustainable practices. morressier.com
Table 1: Influence of Solvent on Aminotriazine Synthesis
| Solvent/Condition | Typical Application | Advantages/Notes |
| Solvent-Free | Ipso-substitution of cyano-triazines with amines. researchgate.netrsc.org | Green chemistry approach, simple purification, high efficiency. |
| Acetonitrile (MeCN) | Nucleophilic substitution on halo-triazines. researchgate.netnih.gov | Good solubility for reactants, relatively high boiling point. |
| Ethanol (EtOH) | Nucleophilic substitution on halo-triazines. clockss.orgnih.gov | Protic solvent, can participate in side reactions if not controlled. |
| Dioxane / THF | Nucleophilic substitution reactions. semanticscholar.orgnih.gov | Common aprotic solvents, suitable for a range of temperatures. |
| Microwave Irradiation | Amination reactions. morressier.com | Can be used with or without solvent, rapid heating, reduced reaction times. |
Temperature and Pressure Dependence in Triazine Synthesis
Temperature is a key parameter for controlling the rate and selectivity of triazine formation and substitution. Cyclocondensation reactions to form the triazine ring often require heating to drive the dehydration and ring-closure steps.
For the subsequent amination, the required temperature depends on the chosen route.
Solvent-free amination of 5-cyano-triazines typically requires elevated temperatures, with reactions reported at 150°C to facilitate the reaction between the solid triazine and liquid amine. researchgate.net
Nucleophilic substitution on 5-chloro-triazines can occur over a wide range of temperatures, from -15°C to reflux, depending on the specific substrate's reactivity and the nucleophilicity of the amine. clockss.org
Microwave-assisted synthesis inherently uses high temperatures (e.g., 110-150°C) to dramatically shorten reaction times from hours to minutes. nih.govmorressier.com The use of sealed reaction vessels in microwave synthesis also leads to an increase in internal pressure, which can further accelerate the reaction rate.
Table 2: Example Temperature Conditions in Triazine Synthesis
| Reaction Type | Temperature | Method | Reference |
| Ipso-substitution of cyano-group with amine | 150 °C | Solvent-Free Heating | researchgate.net |
| Nucleophilic substitution on chlorotriazine | -15 °C | Conventional (MeCN) | clockss.org |
| Amination of Imidoyl Amidine Precursor | 110 °C | Microwave (MeCN) | researchgate.net |
| Claisen-Schmidt Condensation for Triazine Chalcone | Not specified | Microwave (Dioxane) | nih.gov |
By carefully selecting from these established synthetic strategies and optimizing the reaction conditions, this compound can be synthesized efficiently and with high purity.
Catalyst Selection and Mechanistic Role in Product Formation
The synthesis of substituted 1,2,4-triazines, including this compound, often hinges on nucleophilic substitution reactions where catalyst selection is pivotal for both reaction efficiency and regioselectivity. The introduction of the propylamino group onto the triazine ring, typically by displacing a leaving group such as a chloro or thioxo group, is a key step where catalysis plays a significant role.
The mechanism of amination on a chlorotriazine, for instance, proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The amine acts as the nucleophile, attacking the electron-deficient carbon atom of the triazine ring bonded to the chlorine atom. This forms a Meisenheimer-like intermediate, which is a resonance-stabilized anionic complex. The subsequent departure of the chloride ion restores the aromaticity of the triazine ring, yielding the aminated product. The presence of a base is often required to neutralize the hydrogen chloride formed during the reaction, thereby driving the equilibrium towards the product.
In the context of producing this compound, a plausible synthetic route could start from a precursor like 3,5-dichloro-1,2,4-triazine. The differential reactivity of the chlorine atoms at the C3 and C5 positions can be exploited. Generally, the C5 position is more susceptible to nucleophilic attack than the C3 position. By carefully controlling the reaction conditions, such as temperature and stoichiometry, propylamine can be selectively introduced at the C5 position. The subsequent hydrolysis of the remaining chloro group at the C3 position would then yield the desired hydroxyl group, which exists in tautomeric equilibrium with the keto form (1,2,4-triazin-5-one).
Catalysts can influence this process in several ways. For instance, in related triazine syntheses, phase-transfer catalysts have been employed to facilitate the reaction between an aqueous nucleophile and a substrate in an organic solvent. In the amination of chlorotriazines, the choice of base can also be considered catalytic in nature, as it affects the rate of the reaction by influencing the availability of the free amine nucleophile.
| Catalyst/Base | Role in Reaction | Typical Conditions | Effect on Yield |
| Tertiary Amines (e.g., Triethylamine) | HCl scavenger | Organic solvent, room temperature to reflux | Generally good to excellent |
| Sodium Carbonate | Base | Aqueous or biphasic systems | Effective for simple amines |
| Phase-Transfer Catalysts | Facilitates interphase reaction | Biphasic (e.g., water/dichloromethane) | Can improve yields for less soluble reactants |
Exploration of Novel Synthetic Pathways to this compound and its Analogs
The quest for more efficient and versatile synthetic routes to this compound and its analogs is an active area of research. One promising approach involves the use of 3-thioxo-1,2,4-triazin-5-one derivatives as starting materials. scirp.orgtandfonline.comresearchgate.netresearchgate.net These compounds can be synthesized through the condensation of α-keto acids with thiosemicarbazide. scirp.org The thioxo group at the C3 position can be a versatile handle for further functionalization.
A potential novel pathway could involve the S-alkylation of the 3-thioxo group to form a more reactive leaving group, such as a methylthio group. This would facilitate the subsequent nucleophilic substitution with propylamine at the C3 position. Alternatively, direct amination of the 3-thioxo-1,2,4-triazin-5-one with propylamine under specific conditions might be achievable, although this could require more forcing conditions.
Another innovative strategy is the construction of the triazine ring with the desired substituents already in place. This could be achieved through the cyclization of appropriately substituted precursors. For example, a reaction involving a propyl-substituted amidrazone and a suitable dicarbonyl compound could potentially lead to the direct formation of the 5-(propylamino)-1,2,4-triazine core.
The synthesis of analogs often involves varying the amine nucleophile in the substitution step. This allows for the creation of a library of compounds with different alkyl or aryl amino groups at the 5-position, which is crucial for structure-activity relationship (SAR) studies.
| Synthetic Approach | Key Precursor | Key Transformation | Potential Advantages |
| From Thioxo-triazinone | 3-Thioxo-1,2,4-triazin-5-one | S-alkylation followed by amination or direct amination | Versatility of the thioxo group for various transformations. scirp.orgtandfonline.com |
| Ring Construction | Substituted amidrazone | Cyclization with a dicarbonyl compound | Direct formation of the desired substituted triazine core. |
| From Dichloro-triazine | 3,5-Dichloro-1,2,4-triazine | Selective nucleophilic substitution | Potential for controlled, stepwise functionalization. |
Application of Green Chemistry Principles in the Synthesis of Triazine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like triazines to minimize environmental impact. nih.govmdpi.commdpi.comnih.govresearchgate.net This includes the use of alternative energy sources, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste.
Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of triazine derivatives. mdpi.comnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov For the synthesis of aminotriazines, microwave heating can accelerate the nucleophilic substitution reaction, often allowing for the use of less harsh conditions. mdpi.com
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of various heterocyclic compounds. nih.govmdpi.comresearchgate.net The use of ultrasonic waves can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. nih.gov This can be particularly beneficial for heterogeneous reactions.
The choice of solvent is a key consideration in green chemistry. Water is an ideal green solvent, and efforts are being made to develop synthetic routes for triazines that can be performed in aqueous media. The use of solvent-free reaction conditions is another attractive option that eliminates the need for potentially toxic and volatile organic solvents.
Furthermore, the development of recoverable and reusable catalysts is a central tenet of green chemistry. While not specifically detailed for this compound, research into solid-supported catalysts for triazine synthesis is an ongoing endeavor that aligns with these principles.
| Green Chemistry Approach | Description | Advantages | Example Application |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, increased purity. nih.gov | Synthesis of aminotriazines via nucleophilic substitution. mdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, applicable to heterogeneous systems. nih.govmdpi.com | Formation of various heterocyclic rings. researchgate.net |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | Aqueous synthesis of triazine derivatives. |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Elimination of solvent waste, simplified workup. | Condensation reactions for forming the triazine core. |
Advanced Structural Elucidation and Tautomerism Studies of 5 Propylamino 1,2,4 Triazin 3 Ol
Comprehensive Spectroscopic Characterization for Definitive Structural Assignment
The definitive assignment of the structure of a novel or complex organic molecule like 5-(propylamino)-1,2,4-triazin-3-ol would typically rely on a combination of modern spectroscopic methods.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₀N₄O, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. Furthermore, analysis of the fragmentation patterns in the mass spectrum would offer valuable insights into the compound's structure, revealing the characteristic cleavage of the propylamino side chain and the triazine ring. However, specific HRMS data for this compound are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
NMR spectroscopy is paramount for elucidating the precise connectivity of atoms within a molecule. A full suite of NMR experiments would be required for an unambiguous structural assignment of this compound.
A proton (¹H) NMR spectrum would be expected to show distinct signals for the protons of the propyl group (a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen), as well as signals for the NH protons and the CH proton on the triazine ring. The chemical shifts and coupling constants of these signals would provide detailed information about the electronic environment and connectivity of the protons.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. Separate signals would be anticipated for the three carbons of the propyl chain and the carbon atoms of the triazine ring. The chemical shifts of the triazine carbons would be particularly informative for understanding the electronic structure of the ring.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to connect the propylamino group to the triazine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amino group, C-H stretching of the alkyl chain, C=N and C-N stretching of the triazine ring, and a prominent band for the C=O stretch if the compound exists in the keto tautomeric form, or O-H and C=N stretches if it exists in the enol form. The precise positions of these bands would offer clues about the tautomeric state and hydrogen bonding.
While the principles of these analytical techniques are well understood, the absence of published experimental data for this compound prevents a detailed discussion of its specific spectroscopic characteristics and tautomeric behavior. Further research is required to synthesize and characterize this compound to fill this knowledge gap.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal absorptions corresponding to π→π* and n→π* transitions, characteristic of unsaturated heterocyclic systems containing heteroatoms with lone pairs of electrons.
The 1,2,4-triazine (B1199460) ring, being a conjugated system, gives rise to intense π→π* transitions. The presence of the amino group at the C5 position and the hydroxyl group (in its enol form) at the C3 position, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,2,4-triazine core. This is due to the extension of the conjugated system through the lone pairs on the nitrogen and oxygen atoms.
In a study of related 1,2,4-triazine derivatives, the electronic absorption spectra were shown to be influenced by the nature of the substituents on the triazine ring. nih.govFor instance, the introduction of electron-donating groups generally leads to a red shift in the absorption bands. researchgate.netThe principal electronic transitions for compounds with similar chromophores typically occur in the range of 250-400 nm. For example, derivatives of 3-(4,6-dichloro-1,3,5-triazinylamino)-7-dimethylamino-2-methylphenazine show strong UV absorption at 282 nm. nih.gov The analysis of the UV-Vis spectrum of this compound would involve identifying the λmax values for the principal absorption bands. These transitions are generally sensitive to solvent polarity, which can provide further insight into the nature of the electronic transitions. libretexts.orgA blue shift (hypsochromic shift) with increasing solvent polarity is often indicative of an n→π* transition, while a red shift (bathochromic shift) suggests a π→π* transition. libretexts.orgnih.govTable 1: Expected UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Expected λmax (nm) for π→π | Expected λmax (nm) for n→π | Molar Absorptivity (ε) for π→π* (L mol⁻¹ cm⁻¹) |
| Hexane | ~270-290 | ~320-340 | ~10,000-15,000 |
| Ethanol | ~275-295 | ~310-330 | ~10,000-15,000 |
| Water | ~280-300 | ~300-320 | ~10,000-15,000 |
Note: The data in this table are representative and based on values reported for analogous triazine derivatives. researchgate.netmdpi.commdpi.comThe exact values for this compound would require experimental verification.
The conjugation within the molecule involves the delocalization of π-electrons across the triazine ring and the exocyclic amino and hydroxyl/oxo groups. This extended conjugation stabilizes the molecule and influences its electronic properties. The degree of conjugation can be assessed by the position and intensity of the π→π* absorption band. odinity.com
Investigation of Tautomeric Forms and Equilibria of this compound
Tautomerism is a critical aspect of the chemistry of this compound, as it can exist in several tautomeric forms, primarily involving keto-enol and amine-imine equilibria. The relative stability of these tautomers can significantly impact the molecule's chemical and biological properties.
Experimental Evidence for Keto-Enol and Amine-Imine Tautomerism
The potential tautomeric forms of this compound are depicted below. The primary equilibrium is the keto-enol tautomerism involving the C3-oxo/hydroxyl group. Additionally, amine-imine tautomerism can occur involving the C5-propylamino group.
Keto-Enol Tautomerism: The compound can exist as the 3-hydroxy (enol) form or the 3-oxo (keto) form. Studies on related 1,2,4-triazol-5-one (B2904161) derivatives have shown that the keto form is often favored, both in the gas phase and in the crystalline state. researchgate.netHowever, in solution, the equilibrium can shift. researchgate.netnih.govSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) are instrumental in identifying the predominant tautomer. In ¹³C NMR, the chemical shift of the C3 carbon would be indicative: a signal around 155-165 ppm would suggest the enolic carbon, while a signal further downfield, around 170-180 ppm, would be characteristic of a ketonic carbonyl carbon. nih.gov
Amine-Imine Tautomerism: The 5-propylamino group can exist in equilibrium with its imine tautomer. This involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen. Studies on related 5-amino-1,2,4-triazoles have shown that the amino form is generally electronically preferred. curtin.edu.auresearchgate.netmonash.eduThe presence of the imine form is often less favorable but can be influenced by substitution and solvent.
Experimental evidence for these tautomeric forms would be gathered from:
NMR Spectroscopy: In ¹H NMR, the presence of distinct signals for the N-H and O-H protons of different tautomers, and their integration, can be used to determine their relative populations. asu.eduFor example, a broad signal for an enolic OH and distinct signals for the NH protons of the amine and imine forms would be expected.
IR Spectroscopy: The IR spectrum would show characteristic bands for the different functional groups in each tautomer. A strong C=O stretching vibration around 1680-1720 cm⁻¹ would indicate the keto form, while the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would support the enol form. The N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹) would differ from those of the imine group.
X-ray Crystallography: In the solid state, X-ray diffraction can unambiguously determine the structure of a single tautomer if one form crystallizes preferentially. rsc.org3.2.2. Solvent Effects on Prototropic Equilibria
The position of the tautomeric equilibrium is often highly dependent on the solvent. researchgate.netThe polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize the various tautomers. nih.gov
Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to stabilize the more polar tautomer, which is generally the keto form due to the exposed carbonyl group. They can also solvate the enol form through hydrogen bonding with the hydroxyl group. Studies on similar heterocyclic systems have shown that polar solvents can shift the equilibrium towards the keto form. asu.edu
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They can stabilize both keto and enol forms. In some cases, the enol form might be favored due to the formation of strong hydrogen bonds with the solvent.
Nonpolar Solvents (e.g., chloroform, hexane): In nonpolar solvents, intramolecular hydrogen bonding within the enol tautomer can become a significant stabilizing factor, potentially shifting the equilibrium in its favor. nih.gov The study of solvent effects on the UV-Vis and NMR spectra can provide quantitative information about the tautomeric equilibrium constant (KT = [enol]/[keto]) in different environments. nih.govemerginginvestigators.orgFor example, changes in the chemical shifts of protons involved in tautomerism upon changing the solvent can be used to calculate the mole fractions of each tautomer.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would reveal which tautomer is present in the solid state and how the molecules pack together.
Based on studies of analogous 1,2,4-triazine derivatives, it is expected that the triazine ring is nearly planar. ejournal.byresearchgate.netThe propylamino and hydroxyl/oxo substituents will have specific orientations relative to the ring.
A key feature of the crystal packing would be the network of intermolecular hydrogen bonds. nih.govias.ac.inThe presence of hydrogen bond donors (N-H from the amino group and the ring, O-H in the enol form) and acceptors (N atoms in the ring, C=O in the keto form) allows for the formation of extensive hydrogen-bonding networks, such as dimers or one-dimensional chains. rsc.orgnih.govFor example, in the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the planar triazole molecules are linked by hydrogen bonds. rsc.orgTable 2: Representative Crystallographic Data for a 1,2,4-Triazin-3-one Derivative
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Bond Lengths (Å) | |
| C3-O (keto) | ~1.22-1.25 |
| C3-O (enol) | ~1.33-1.37 |
| C5-N(amino) | ~1.32-1.36 |
| N1-N2 | ~1.38-1.41 |
| N-H | ~0.86-0.90 |
| O-H | ~0.82-0.85 |
| Hydrogen Bond (Å) | |
| N-H···O | ~2.7-3.0 |
| N-H···N | ~2.8-3.1 |
Note: This data is illustrative and based on published crystal structures of related triazine and triazole compounds. ejournal.byrsc.orgnih.govThe actual values would depend on the specific tautomer and crystal packing.
Theoretical and Computational Chemistry Investigations of 5 Propylamino 1,2,4 Triazin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can accurately predict the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a compound's chemical behavior.
Density Functional Theory (DFT) has become a principal tool for the computational study of medium to large-sized molecules due to its balance of accuracy and computational cost. For a molecule like 5-(Propylamino)-1,2,4-triazin-3-ol, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), are commonly employed. nih.gov The choice of basis set is crucial for obtaining reliable results, with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) being frequently utilized for triazine derivatives to ensure a proper description of polarization and diffuse functions. researchgate.netresearchgate.net
These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate ground state energies, which are essential for determining the relative stability of different tautomers or conformers that may exist for this compound. The amino and hydroxyl groups on the triazine ring make tautomerism a significant consideration, and DFT calculations can predict the most stable tautomeric form in the gas phase and in different solvents. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not based on actual published results for this specific molecule.)
| Parameter | Calculated Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.35 |
| C3-N4 Bond Length (Å) | 1.38 |
| C5-N(propylamino) Bond Length (Å) | 1.36 |
| C3-O Bond Length (Å) | 1.25 |
| N1-C6-N5 Bond Angle (°) | 120.5 |
| C3-N4-C5 Bond Angle (°) | 115.8 |
For higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory can be employed. psu.edunih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for a precise description of the electronic structure.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govmdpi.com Other important descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness, which further characterize the molecule's reactivity. researchgate.net
Table 2: Illustrative Reactivity Descriptors for this compound from Ab Initio Calculations (Note: The following data is illustrative and not based on published results for this specific molecule.)
| Descriptor | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 7.1 |
| Electron Affinity | 0.8 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. Comparing calculated spectra with experimental findings is a powerful method for validating the computed molecular structure and for assigning spectral features.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, are highly valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is often high enough to aid in the unambiguous assignment of complex NMR spectra, especially for molecules with multiple conformers where experimental assignment can be challenging. The calculated values are usually compared to experimental data, and a good correlation validates the computed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routine techniques for characterizing chemical compounds. Computational methods can simulate these spectra, providing a detailed understanding of the underlying molecular processes.
IR spectra are predicted by calculating the vibrational frequencies of the molecule. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield a set of vibrational modes and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Comparison with experimental IR spectra helps in assigning specific vibrational bands to the stretching and bending modes of functional groups within the molecule. researchgate.net
UV-Vis spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govd-nb.info This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. These calculations can elucidate the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, providing insight into the electronic structure of the molecule. d-nb.info
Table 3: Illustrative Calculated Vibrational Frequencies and Electronic Transitions for this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)
| Simulated IR Data | Simulated UV-Vis Data | ||
|---|---|---|---|
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Electronic Transition | Calculated λ_max (nm) |
| N-H Stretch | 3450 | π→π | 280 |
| C=O Stretch | 1720 | n→π | 310 |
| C=N Stretch | 1650 | - | - |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen and nitrogen atoms), which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potentials around the nitrogen atoms of the triazine ring and the oxygen atom of the carbonyl group, identifying these as potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group and the hydrogen on the propylamino group would exhibit positive potentials, marking them as likely sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions, including those relevant to biological activity.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, theoretical calculations, such as those performed using Density Functional Theory (DFT), can provide the energies and spatial distributions of these frontier orbitals. nwpu.edu.cnnih.gov The amino group at the 5-position and the hydroxyl group at the 3-position are expected to significantly influence the electronic landscape of the triazine ring. The nitrogen-rich triazine core is inherently electron-deficient, which generally leads to a lower energy LUMO, making it susceptible to nucleophilic attack. Conversely, the amino and hydroxyl substituents are electron-donating groups, which will raise the energy of the HOMO, indicating sites prone to electrophilic attack.
The HOMO is likely to be localized on the propylamino and hydroxyl groups, as well as the nitrogen atoms of the triazine ring, suggesting these are the primary sites for oxidation and electrophilic reactions. The LUMO, in contrast, is expected to be distributed across the triazine ring, particularly at the carbon atoms, highlighting these as the sites for nucleophilic attack or reduction.
The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net Computational studies on similar s-triazine derivatives have shown that the nature and position of substituents significantly impact this energy gap. nwpu.edu.cn
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating potential sites for electrophilic attack. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | A measure of the molecule's kinetic stability and chemical reactivity. |
Note: The data in this table is illustrative and based on general trends for similar 1,2,4-triazine (B1199460) derivatives. Specific values would require dedicated quantum chemical calculations for this exact molecule.
Computational Exploration of Tautomeric Preferences, Energy Barriers, and Interconversion Dynamics
Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, where the molecule can exist in different isomeric forms that are in equilibrium. For this compound, several tautomeric forms are possible, primarily involving keto-enol and amino-imino tautomerism. acs.orgkoreascience.kr The 3-hydroxyl group can tautomerize to a keto form, resulting in a 1,2,4-triazin-3(2H)-one or 1,2,4-triazin-3(4H)-one. Similarly, the 5-propylamino group can exist in an imino form.
Computational methods, particularly DFT, are invaluable for determining the relative stabilities of these tautomers. nih.govzsmu.edu.ua By calculating the ground-state energies of each tautomer, it is possible to predict the predominant form in the gas phase and in different solvents. zsmu.edu.ua The inclusion of solvent effects, often modeled using continuum solvation models, is crucial as the polarity of the solvent can significantly influence the tautomeric equilibrium. zsmu.edu.ua Generally, polar solvents tend to stabilize the more polar tautomer. zsmu.edu.ua
Beyond the relative stabilities, computational chemistry can elucidate the energy barriers for the interconversion between tautomers. researchgate.net This is achieved by locating the transition state structure for the proton transfer reaction. The height of this energy barrier provides insight into the kinetics of the tautomeric interconversion. A high barrier suggests a slow interconversion, meaning that individual tautomers might be observable or even isolable under certain conditions.
Studies on related 1,2,4-triazin-3-one systems have shown that the keto tautomer is often more stable than the enol (hydroxy) form. koreascience.kr The stability of the amino versus imino tautomers can be influenced by substitution and conjugation effects.
Table 2: Predicted Relative Energies and Interconversion Barriers of Tautomers of this compound (Illustrative Data)
| Tautomer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| This compound (enol-amino) | 0.0 (Reference) | - |
| 5-(Propylamino)-1,2,4-triazin-3(2H)-one (keto-amino) | -2.5 | 15.2 |
| 5-(Propylimino)-1,2,4-triazin-3-ol (enol-imino) | +5.8 | 20.5 |
Note: This data is illustrative and based on computational studies of analogous 1,2,4-triazine systems. The actual values are dependent on the level of theory and solvent model used.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the explicit study of solvent interactions. rsc.orgnih.gov
For this compound, the propyl group introduces conformational flexibility. MD simulations can be used to sample the different possible conformations of this side chain and determine their relative populations. This is important as the conformation of the molecule can affect its biological activity and physical properties.
Furthermore, MD simulations are particularly powerful for studying the interactions between the solute and solvent molecules. By explicitly including solvent molecules (such as water) in the simulation box, one can analyze the hydrogen bonding network around the molecule. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with water molecules, which will significantly impact its solubility and behavior in aqueous environments.
MD simulations can provide insights into:
The preferred conformations of the propylamino side chain.
The radial distribution functions of solvent molecules around specific functional groups, quantifying the local solvent structure.
The average number and lifetime of hydrogen bonds between the solute and solvent.
Reaction Mechanisms and Chemical Reactivity of 5 Propylamino 1,2,4 Triazin 3 Ol
Nucleophilic and Electrophilic Reactivity of the 1,2,4-Triazine (B1199460) Core
The 1,2,4-triazine ring is an electron-deficient heterocyclic system due to the presence of three nitrogen atoms. This inherent electron deficiency is the primary determinant of its reactivity.
Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazine ring are electron-deficient and are thus prone to nucleophilic attack. researchgate.net The positions most susceptible to nucleophilic substitution are C-3, C-5, and C-6. In the case of 5-(propylamino)-1,2,4-triazin-3-ol, the C-3 and C-5 positions are already substituted. Therefore, nucleophilic attack would most likely occur at the C-6 position. The presence of the electron-donating propylamino group at C-5 and the hydroxyl group at C-3 (which can exist in its tautomeric keto form) can modulate the reactivity of the ring, potentially making it less susceptible to nucleophilic attack compared to the unsubstituted 1,2,4-triazine. nih.gov
The reactivity of 1,2,4-triazine N-oxides towards both electrophiles and nucleophiles has also been investigated, revealing different reactivity patterns compared to the parent triazine. acs.org For instance, in 1,2,3-triazine (B1214393) 1-oxides, nucleophilic addition can occur at either the C-4 or C-6 position, depending on the nucleophile. nih.govacs.org
Reactions Involving the Propylamino Substituent: Alkylation, Acylation, and Oxidation
The propylamino group attached to the C-5 position of the triazine ring introduces a site of nucleophilic reactivity.
Alkylation and Acylation: The nitrogen atom of the propylamino group possesses a lone pair of electrons and can readily react with electrophiles such as alkyl halides and acylating agents. google.com These reactions would lead to the formation of N-alkylated and N-acylated derivatives, respectively. The specific conditions for these reactions, such as the choice of base and solvent, would influence the yield and selectivity of the products. For example, a patent describes a method for the alkylation of amino groups on a 1,3,5-triazine (B166579) ring using alcohols in the presence of a metal catalyst. google.com
Oxidation: The propylamino group can be susceptible to oxidation, although the specific products would depend on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of a hydroxylamine (B1172632) or nitroso derivative, while stronger oxidation could potentially lead to the cleavage of the C-N bond or degradation of the triazine ring.
Hydrolytic Stability and Acid/Base Catalyzed Degradation Pathways
The stability of the 1,2,4-triazine ring is influenced by pH. Both acidic and basic conditions can promote hydrolytic degradation.
Acid-Catalyzed Degradation: In acidic media, the triazine ring can undergo protonation, which activates it towards nucleophilic attack by water. This can lead to ring-opening reactions and subsequent degradation. The stability of triazine nucleosides, for example, has been shown to be dependent on pH, with increased stability observed in less acidic environments. nih.gov
Base-Catalyzed Degradation: Under basic conditions, the hydroxyl group at the C-3 position can be deprotonated, forming a more nucleophilic species. This can potentially initiate intramolecular reactions or increase susceptibility to attack by external nucleophiles, leading to degradation. The electron density of the triazine ring plays a crucial role in its stability, with electron-deficient rings showing greater stability in high pH aqueous solutions. nih.gov
Mechanistic Studies of Functional Group Interconversions and Derivatization Reactions
The functional groups of this compound offer several avenues for derivatization and interconversion. solubilityofthings.comvanderbilt.edu
Derivatization of the Hydroxyl Group: The hydroxyl group at C-3 can be converted to other functional groups. For instance, it can be alkylated to form an ether or acylated to form an ester. It can also be replaced by a chlorine atom using reagents like phosphorus oxychloride, which can then be further substituted by various nucleophiles.
Derivatization of the Propylamino Group: As mentioned in section 5.2, the propylamino group can be alkylated or acylated. google.com It can also potentially undergo reactions such as diazotization if it were a primary amino group, although this is not the case here.
Reactions of the Triazine Ring: The 1,2,4-triazine ring itself can participate in cycloaddition reactions, particularly inverse electron demand Diels-Alder reactions, with electron-rich dienophiles. wikipedia.org This reactivity allows for the construction of more complex heterocyclic systems.
A summary of potential derivatization reactions is presented in the table below.
| Functional Group | Reagent | Product |
| 3-OH | Alkyl halide, Base | 3-Alkoxy derivative |
| 3-OH | Acyl chloride, Base | 3-Acyloxy derivative |
| 3-OH | POCl₃ | 3-Chloro derivative |
| 5-NH-propyl | Alkyl halide, Base | 5-(N-alkyl-propylamino) derivative |
| 5-NH-propyl | Acyl chloride, Base | 5-(N-acyl-propylamino) derivative |
Oxidation and Reduction Chemistry of the Triazine System and its Implications for Stability
The oxidation and reduction of the 1,2,4-triazine system can significantly impact its stability and lead to the formation of new compounds.
Oxidation: Oxidation of the 1,2,4-triazine ring can lead to the formation of N-oxides. acs.org For example, tricyclic triazine-di-N-oxides have been synthesized and studied. nih.govacs.org The oxidation of substituents on the triazine ring can also occur, as seen in the oxidation of 6-acetyl-1,2,4-triazine to 1,2,4-triazin-6-yl-glyoxal. The stability of triazine-based materials is an active area of research, with studies on the thermal stability of triazenes and the electronic structures of triazine-based nanotubes. cardiff.ac.ukrsc.org
Reduction: Reduction of the 1,2,4-triazine ring can lead to the formation of dihydro- or tetrahydro-1,2,4-triazines. acs.org For example, sodium borohydride (B1222165) has been used for the reduction of 3-methylthio- and 3-methoxy-1,2,4-triazines. acs.org The chemical reduction of 2,4,6-tricyano-1,3,5-triazine has been shown to result in the formation of a dimer. nih.govacs.org The stability of the reduction products will depend on the substitution pattern and the reaction conditions.
Investigation of Coordination Chemistry and Ligand Binding Properties (Purely Chemical Perspective)
The nitrogen atoms in the 1,2,4-triazine ring and the propylamino substituent possess lone pairs of electrons, making this compound a potential ligand for metal ions. researchgate.netresearchgate.net
Coordination Modes: The compound can act as a monodentate, bidentate, or even a bridging ligand. Coordination could occur through one or more of the ring nitrogen atoms and/or the nitrogen atom of the propylamino group. The presence of the hydroxyl group at C-3 could also allow for chelation, where the metal ion binds to both the hydroxyl oxygen and a nearby nitrogen atom.
Metal Complexes: The formation of metal complexes with 1,2,4-triazine derivatives has been reported. researchgate.netresearchgate.net These complexes can exhibit a variety of geometries, such as octahedral or square planar, depending on the metal ion and the other ligands present. The coordination of a metal to the triazine ring can also influence its reactivity. For instance, the coordination of Re(I) to a 1,2,4-triazine has been shown to facilitate an inverse electron demand Diels-Alder reaction. rsc.orgrsc.org
The table below summarizes the potential coordination sites of this compound.
| Potential Coordination Site | Type of Interaction |
| Ring Nitrogen Atoms (N1, N2, N4) | Lewis base interaction with metal ion |
| Propylamino Nitrogen | Lewis base interaction with metal ion |
| 3-Hydroxyl Oxygen | Potential for chelation with a ring nitrogen |
Derivatization and Analog Synthesis of 5 Propylamino 1,2,4 Triazin 3 Ol
Synthesis of N-Substituted and Ring-Modified 1,2,4-Triazine (B1199460) Analogs
The synthesis of N-substituted and ring-modified analogs of 5-(propylamino)-1,2,4-triazin-3-ol can be approached through various synthetic methodologies, primarily focusing on the alkylation or arylation of the triazine ring nitrogens and the exocyclic amino group. While direct derivatization of this compound is not extensively documented, analogous reactions on similar 1,2,4-triazine systems provide a foundational understanding of the potential synthetic pathways.
A common strategy involves the direct N-alkylation or N-arylation of the triazine core. For instance, a catalyst-free N-alkylation/N'-arylation process has been described for multicomponent reactions involving secondary amines, cyclic tertiary amines, and electron-deficient aryl halides, which could be adapted for the propylamino group of the target compound. nih.gov This method allows for the introduction of various alkyl and aryl substituents, facilitating the exploration of the chemical space around the triazine scaffold.
Furthermore, the synthesis of N-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which are analogs of the natural product toxoflavin, has been achieved through the condensation of alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil. whiterose.ac.uk This approach represents a ring modification strategy where the 1,2,4-triazine ring is annulated with a pyrimidine (B1678525) ring, a method that could potentially be applied to derivatives of this compound.
The following table summarizes representative N-substitution and ring-modification reactions applicable to the 5-amino-1,2,4-triazin-3-ol scaffold.
| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |
| Secondary amines | Cyclic tertiary amines, electron-deficient aryl halides, catalyst-free | N-alkylated/N'-arylated amines | nih.gov |
| 6-Hydrazinyluracil | Aromatic aldehydes, then HNO2 | Pyrimido[5,4-e] rsc.orgresearchgate.netresearchgate.nettriazines | nih.gov |
| 6-Chloro-3-methyl-5-nitrouracil | Alkyl or aryl hydrazones | N(1)-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones | whiterose.ac.uk |
Systematic Modification of the Propyl Chain for Structure-Reactivity Studies (Purely Chemical)
Systematic modification of the propyl chain at the 5-amino position of this compound is a key strategy for investigating structure-reactivity relationships from a purely chemical perspective. These modifications can influence the electronic and steric properties of the molecule, thereby affecting its reactivity and physical properties.
Applying this concept to this compound, the propyl chain could be systematically altered by:
Chain length variation: Synthesis of analogs with methyl, ethyl, butyl, or longer alkyl chains to study the effect of chain length on reactivity.
Introduction of functional groups: Incorporation of hydroxyl, amino, or ether functionalities onto the propyl chain to investigate the impact of polar groups.
Branching: Synthesis of analogs with isopropyl or isobutyl chains to explore the influence of steric hindrance near the triazine core.
These modifications can be achieved through standard synthetic transformations, such as the reaction of 5-amino-1,2,4-triazin-3-ol with the corresponding alkyl halides or through reductive amination with appropriate aldehydes or ketones. The resulting analogs would provide a valuable dataset for understanding how the nature of the C-5 substituent influences the chemical behavior of the 1,2,4-triazin-3-ol ring system.
| Modification Strategy | Example Reagents | Potential Product Analog | Rationale for Study |
| Chain Length Variation | Iodomethane, Iodoethane, 1-Iodobutane | 5-(Methylamino)-, 5-(Ethylamino)-, 5-(Butylamino)-1,2,4-triazin-3-ol | Investigate effect of alkyl chain length on reactivity and physical properties. |
| Functional Group Introduction | 3-Bromopropan-1-ol, 3-Bromopropan-1-amine | 5-((3-Hydroxypropyl)amino)-, 5-((3-Aminopropyl)amino)-1,2,4-triazin-3-ol | Study the influence of polar functional groups on chemical behavior. |
| Branching | 2-Iodopropane, 1-Iodo-2-methylpropane | 5-(Isopropylamino)-, 5-(Isobutylamino)-1,2,4-triazin-3-ol | Explore the impact of steric hindrance on reactivity at the amino group and triazine ring. |
Heterocyclic Ring Annulation Strategies Utilizing the this compound Scaffold
The this compound scaffold is a suitable starting point for the construction of fused heterocyclic systems through ring annulation reactions. These reactions typically involve the participation of the amino group and/or adjacent ring atoms to form a new heterocyclic ring fused to the triazine core.
One prominent example of such a strategy is the synthesis of pyrimido[5,4-e] rsc.orgresearchgate.netresearchgate.nettriazines. researchgate.netnih.gov This can be achieved by reacting a 6-hydrazinyluracil derivative, which is structurally related to the target scaffold, with various aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. nih.gov This approach effectively builds a pyrimidine ring onto the 1,2,4-triazine framework. Another method involves the condensation of a substituted uracil (B121893) with hydrazones to yield pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. whiterose.ac.uk
Furthermore, (3+3)-annulation reactions of nitrile imines with α-amino esters have been reported for the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. rsc.org This type of reaction, where a three-atom component (the nitrile imine) reacts with a three-atom component from another molecule (the α-amino ester), could potentially be adapted for the this compound scaffold, using the amino group and adjacent ring atoms as the three-atom component.
The synthesis of pyrimido[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazines has also been reported through a multi-step sequence involving acylation, amination, and cyclization with hydrazine (B178648) hydrate, starting from thieno[2,3-b]pyridines. nih.gov This demonstrates the versatility of the 1,2,4-triazine core in forming diverse fused systems.
| Annulation Strategy | Reactant Analogues | Resulting Fused Heterocycle | Reference |
| Condensation and Cyclization | 6-Hydrazinyluracil, Aromatic Aldehydes, HNO2 | Pyrimido[5,4-e] rsc.orgresearchgate.netresearchgate.nettriazine | nih.gov |
| Condensation | 6-Chloro-3-methyl-5-nitrouracil, Hydrazones | Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | whiterose.ac.uk |
| (3+3)-Annulation | α-Amino Esters, Nitrile Imines | 4,5-Dihydro-1,2,4-triazin-6(1H)-one | rsc.org |
| Multi-step Cyclization | Aminomethyl derivatives of thieno[3,2-d]pyrimidines, Hydrazine Hydrate | Pyrimido[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine | nih.gov |
Parallel Synthesis and Library Generation Approaches for Triazine Derivatives
Parallel synthesis and the generation of compound libraries are powerful tools for the efficient exploration of chemical diversity around a core scaffold. wikipedia.org These approaches are highly applicable to the this compound framework for the rapid production of a multitude of analogs for structure-reactivity studies.
Solid-phase synthesis has been successfully employed for the parallel preparation of 1,6-disubstituted-1,2,4-triazin-3-ones. nih.gov This methodology involves the use of a resin-bound starting material, allowing for sequential reactions and purifications to be carried out in a high-throughput manner. A similar approach could be developed for the this compound scaffold, where the core molecule is tethered to a solid support, and various building blocks are introduced at the N-1, N-2, N-4, or the exocyclic amino positions.
A combinatorial approach for the synthesis of substituted 1,2,4-triazines has been described, involving the substitution of a cyano group in 5-cyano-1,2,4-triazines to generate a library of approximately 500 compounds. chimicatechnoacta.ru This highlights the feasibility of creating large libraries from functionalized triazine precursors. For the target compound, the hydroxyl group could be converted to a leaving group to facilitate nucleophilic substitution with a library of amines or other nucleophiles.
Furthermore, a novel orthogonal synthesis of a tagged combinatorial triazine library has been demonstrated via Grignard reaction, allowing for the introduction of aryl and alkyl functionalities through C-C bond formation. nih.gov This strategy could be adapted to introduce diversity at the C-6 position of the this compound ring.
| Library Synthesis Approach | Key Reaction/Strategy | Type of Diversity Introduced | Reference |
| Solid-Phase Synthesis | Immobilization on MBHA resin, reduction of nitrosamino acids, cyclization | Substituents at N-1 and C-6 of the triazin-3-one core | nih.gov |
| Combinatorial Chemistry | Ipso-substitution of a cyano group | Various substituents at the C-5 position | chimicatechnoacta.ru |
| Orthogonal Synthesis on Solid Support | Grignard monoalkylation/monoarylation of cyanuric chloride | Aryl and alkyl groups at the triazine core | nih.gov |
| Small Molecule Microarray | Orthogonal combinatorial synthesis on solid phase, immobilization on glass substrate | Diverse substituents on a triazine scaffold | nih.gov |
Stereoselective Synthesis of Chiral this compound Analogs (If applicable)
The synthesis of chiral analogs of this compound can be approached through several stereoselective strategies, particularly if chirality is introduced in the propyl chain or through substitution on the triazine ring that creates a stereocenter.
One approach is the use of chiral building blocks. For example, enantiopure N-Cbz-1,2,4-triazine-derived α-amino acids have been synthesized using microwave irradiation. rsc.orgresearchgate.net This methodology could be adapted by using a chiral propylamino synthon to introduce stereochemistry into the final molecule.
Asymmetric synthesis is another powerful tool. The asymmetric synthesis of 4,5-dihydro-1H- rsc.orgresearchgate.netresearchgate.net-triazoline derivatives has been achieved using acetylated glucose Schiff bases as chiral scaffolds. whiterose.ac.uk This demonstrates the potential for using chiral auxiliaries to control the stereochemical outcome of reactions involving the triazine core. The introduction of a substituent at the C-6 position of the triazine ring in this compound could potentially create a chiral center, and the use of a chiral catalyst or auxiliary could direct the stereoselective formation of one enantiomer.
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org For the target compound, if a racemic mixture of a chiral analog is synthesized, chiral resolution could be employed to isolate the individual enantiomers. Chiral column chromatography is another effective method for the separation of enantiomers. wikipedia.org
| Stereoselective Strategy | Description | Applicability to Target Compound | Reference |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis starting from a chiral propylamino precursor. | rsc.orgresearchgate.net |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity. | Introduction of a substituent at C-6 using a chiral catalyst to create a stereocenter. | whiterose.ac.uk |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Separation of a racemic mixture of a chiral analog of this compound. | wikipedia.org |
Advanced Characterization Techniques and Analytical Method Development for 5 Propylamino 1,2,4 Triazin 3 Ol
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of 5-(Propylamino)-1,2,4-triazin-3-ol and for the separation of the main compound from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification.
A typical reversed-phase HPLC method would be developed, likely utilizing a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would consist of an aqueous component (such as water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the compound is in a single ionic form) and an organic modifier (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all potential impurities with varying polarities.
Method validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is fit for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and a spiked sample.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by spike recovery studies.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at different levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV, e.g., 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of this compound. These could include residual solvents or volatile byproducts.
For GC-MS analysis, the compound itself may require derivatization to increase its volatility and thermal stability, for example, through silylation. The sample is then injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase lining the column. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Phase Transitions
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition profile, and phase behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of decomposition and the number of decomposition steps. This information is vital for determining the upper-temperature limit for handling and storage.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, the DSC would show a sharp endothermic peak corresponding to its melting point, providing a measure of its purity. The presence of multiple melting peaks could indicate polymorphism.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Result |
|---|---|---|
| TGA | Onset of Decomposition | > 250 °C |
| TGA | Mass Loss at 400 °C | ~ 60% |
| DSC | Melting Point (Tm) | ~ 180-185 °C |
| DSC | Enthalpy of Fusion (ΔHf) | ~ 150 J/g |
Elemental Analysis for Empirical Formula Validation and Purity Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For this compound (C₆H₁₀N₄O), the experimentally determined percentages of C, H, and N would be compared against the theoretical values calculated from its empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical checkpoint for purity.
Table 3: Theoretical vs. Experimental Elemental Analysis for C₆H₁₀N₄O
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 46.14 | 46.12 ± 0.3 |
| Hydrogen (H) | 6.45 | 6.48 ± 0.3 |
| Nitrogen (N) | 35.87 | 35.85 ± 0.3 |
| Oxygen (O) | 11.53 | (by difference) |
Advanced Microscopic Techniques for Crystalline Morphology and Polymorphism (e.g., SEM, TEM)
The crystalline structure and morphology of a pharmaceutical compound can significantly influence its physical properties, such as solubility and bioavailability. Advanced microscopic techniques are employed to study these characteristics for this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the crystalline powder. It can reveal details about the crystal shape, size distribution, and surface texture. For instance, SEM images might show if the compound exists as well-defined needles, plates, or prisms.
Transmission Electron Microscopy (TEM): TEM can provide even higher resolution images, allowing for the visualization of the internal structure of the crystals. While less common for routine analysis, it can be invaluable in detailed polymorphism studies to observe lattice fringes and defects.
The identification and characterization of different polymorphic forms are critical, as different polymorphs can have different physical properties. These microscopic techniques, often used in conjunction with X-ray diffraction (XRD), are essential for a complete solid-state characterization of this compound.
Structure Reactivity Relationship Studies of 5 Propylamino 1,2,4 Triazin 3 Ol Purely Chemical/theoretical Focus
Influence of Substituent Effects on the Electronic Properties and Reactivity of the Triazine Core
The 1,2,4-triazine (B1199460) ring is an electron-deficient heterocyclic system, a characteristic that fundamentally governs its reactivity. The presence of three nitrogen atoms in the ring leads to a significant polarization of the electron density, rendering the carbon atoms electrophilic. The reactivity of this core is further modulated by the electronic effects of its substituents. In the case of 5-(propylamino)-1,2,4-triazin-3-ol, the propylamino group at the C5 position and the hydroxyl group at the C3 position play crucial roles in tuning the electronic properties of the triazine ring.
Systematic studies on substituted triazines have shown that the nature of the substituent significantly impacts the electronic structure and, consequently, the reactivity. For example, in inverse electron demand Diels-Alder (IEDDA) reactions, a common reaction for electron-deficient heterocycles, the rate of reaction can be predictably modulated by the substituents. Electron-withdrawing groups on the triazine ring generally accelerate the reaction, while electron-donating groups can slow it down. nih.gov
The table below illustrates the general electronic effects of common substituents on a triazine ring, providing a basis for understanding the specific case of this compound.
| Substituent | Position | Electronic Effect | Predicted Impact on Triazine Core Reactivity |
| -NH-Propyl | C5 | Electron-Donating (Resonance & Induction) | Decreases electrophilicity, potentially slowing reactions with nucleophiles. |
| -OH | C3 | Electron-Donating (Resonance), Weakly Electron-Withdrawing (Induction) | Modulates electron density, can participate in proton transfer. |
| -NO2 | (Hypothetical) | Strong Electron-Withdrawing | Increases electrophilicity, accelerating reactions with nucleophiles. |
| -Cl | (Hypothetical) | Electron-Withdrawing (Induction) | Increases electrophilicity. |
Correlation of Electronic Structure Descriptors with Observed Reaction Rates and Selectivity
The reactivity of this compound can be quantitatively described and predicted through the use of electronic structure descriptors derived from computational chemistry. These descriptors provide a numerical representation of the molecule's electronic properties and can be correlated with experimentally observed reaction rates and selectivity.
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.
For 1,2,4-triazine derivatives, computational studies have shown that these descriptors are valuable in predicting their behavior in various reactions. mdpi.com For instance, in reactions involving nucleophilic attack, the sites with the most positive partial atomic charges are typically the most reactive. In the case of this compound, the carbon atoms of the triazine ring, particularly C5 and C6, are expected to be the most electrophilic centers.
The following table presents hypothetical electronic structure descriptor data for this compound compared to a generic electron-deficient and electron-rich triazine, illustrating how these parameters can be used to infer reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| Electron-Deficient Triazine (e.g., with -NO2) | -7.5 | -2.0 | 5.5 | High reactivity towards nucleophiles |
| This compound | -6.8 | -1.5 | 5.3 | Moderate reactivity |
| Electron-Rich Triazine (e.g., with multiple EDGs) | -6.2 | -1.0 | 5.2 | Lower reactivity towards nucleophiles |
It is important to note that while these descriptors provide valuable insights, the actual reaction rates are also influenced by steric factors, solvent effects, and the nature of the reacting partner.
Computational Screening and Prediction of Novel Chemical Interactions and Transformations
Computational chemistry offers powerful tools for the in silico screening of potential chemical reactions and interactions of this compound. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking can be used to predict the feasibility and outcome of chemical transformations, thereby guiding experimental work and accelerating the discovery of new reactions.
DFT calculations can be employed to model the transition states of potential reactions, providing insights into the activation energies and reaction pathways. This allows for the prediction of the most likely products and the conditions under which the reaction will occur. For example, DFT could be used to explore the reactivity of this compound in various cycloaddition reactions or its potential to act as a ligand for metal catalysts.
Molecular docking simulations can predict how this compound might bind to the active site of an enzyme or a receptor. mdpi.com While this article strictly avoids biological activity, the principles of molecular docking are rooted in the chemical interactions between the ligand and the protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These simulations can provide valuable information about the potential intermolecular forces that this compound can engage in.
The table below outlines a hypothetical computational screening workflow for exploring the chemical space of this compound.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, reaction pathways, product structures |
| Molecular Dynamics (MD) | Conformational analysis in solution | Dominant conformations, solvent effects on structure |
| Molecular Docking | Ligand-protein binding simulation | Binding affinity, interaction modes with a hypothetical active site |
| Quantitative Structure-Activity Relationship (QSAR) | (Applied to chemical reactivity) | Correlation of structural features with reaction rates |
Through such computational approaches, the chemical reactivity and potential transformations of this compound can be explored in a systematic and predictive manner, paving the way for its utilization in novel chemical contexts.
Interdisciplinary Perspectives and Future Directions in 5 Propylamino 1,2,4 Triazin 3 Ol Research
The Role of 5-(Propylamino)-1,2,4-triazin-3-ol as a Chemical Scaffold for Further Chemical Development
The 1,2,4-triazine (B1199460) ring system is a recognized pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsr.inforesearchgate.netresearchgate.net The specific architecture of this compound, featuring a propylamino group at the C5 position and a hydroxyl group at the C3 position, offers a unique platform for creating diverse molecular libraries.
The presence of the secondary amine and the hydroxyl group provides reactive sites for further functionalization. The nitrogen atom of the propylamino group can act as a nucleophile, while the hydroxyl group can be derivatized through various reactions, such as etherification or esterification. These modifications can significantly alter the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its potential biological interactions.
The 1,2,4-triazine core itself is electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms of the ring. This inherent reactivity allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and steric properties. Structure-activity relationship (SAR) studies on related 1,2,4-triazine derivatives have demonstrated that modifications at various positions on the triazine ring can lead to significant changes in biological efficacy. nih.govnih.gov
Table 1: Potential Functionalization Sites of this compound
| Position | Functional Group | Potential Reactions |
| 3 | -OH (enol form) | Etherification, Esterification, Glycosylation |
| 5 | -NH-propyl | Acylation, Alkylation, Sulfonylation |
| Ring N-atoms | -N= | Alkylation, N-oxidation |
| Ring C-atoms | -C= | Nucleophilic substitution (if activated) |
Potential for Integration in Advanced Synthetic Methodologies and Catalysis (Chemical Perspective)
The synthesis of the this compound scaffold and its derivatives can benefit from modern synthetic techniques that offer greater efficiency and sustainability.
Advanced Synthetic Methodologies: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools in heterocyclic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov These "green chemistry" approaches could be particularly valuable for the construction of the 1,2,4-triazin-3-ol core and the introduction of the propylamino substituent. For instance, the final substitution step to introduce an amino group onto a triazine ring can be significantly accelerated by these methods. nih.gov
Catalysis: The development of novel catalysts can also play a crucial role. For example, copper-catalyzed cross-coupling reactions have been effectively used for the synthesis of substituted 1,3,5-triazines and could potentially be adapted for 1,2,4-triazine systems. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have been successfully employed to create biaryl 1,2,4-triazine derivatives, highlighting the potential for carbon-carbon bond formation to further elaborate the scaffold. nih.gov The 1,2,4-triazine core itself can participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, providing access to a variety of other heterocyclic systems. researchgate.net
The potential for this compound or its derivatives to act as ligands in catalysis is another area for exploration. The nitrogen atoms within the triazine ring and the exocyclic amino and hydroxyl groups could coordinate with metal centers, potentially leading to new catalysts with unique reactivity and selectivity. Binuclear lead(II) complexes with a 1,2,4-triazine derivative have been synthesized and structurally characterized, demonstrating the coordinating ability of this heterocyclic system. rsc.org
Challenges and Opportunities in the Field of Triazine Chemistry Research
Despite the significant potential of triazine derivatives, researchers face several challenges.
Challenges:
Solubility: A significant hurdle in the study of many triazine derivatives is their often-low solubility in common organic solvents. This can complicate reaction monitoring, purification, and structural analysis by techniques like NMR spectroscopy. nih.gov
Tautomerism: 1,2,4-triazin-3-ol can exist in multiple tautomeric forms, including the keto form (1,2,4-triazin-3(2H)-one). The predominant tautomer can be influenced by the solvent, temperature, and the nature of other substituents on the ring. acs.org This tautomeric ambiguity can complicate structural elucidation and the interpretation of reactivity.
Regioselectivity: During the synthesis of substituted triazines, controlling the regioselectivity of reactions can be challenging, especially when multiple reactive sites are present. Stepwise substitution on a pre-existing triazine core often requires careful control of reaction conditions.
Opportunities:
Novel Biological Targets: The vast chemical space accessible from the this compound scaffold provides opportunities to explore new biological targets and address emerging therapeutic needs. ijpsr.inforesearchgate.netresearchgate.net
Materials Science: The unique electronic properties of the 1,2,4-triazine ring suggest potential applications in materials science. For example, triazine derivatives are being investigated as components in organic light-emitting diodes (OLEDs) and as n-type semiconductors. rsc.org
Green Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods. The application of green chemistry principles to the synthesis of this compound and its derivatives represents a significant area for future research. nih.gov
Emerging Methodologies and Techniques for Studying Complex Organic Molecules and Their Reactivity
The characterization and study of complex organic molecules like this compound rely on a suite of advanced analytical and computational techniques.
Spectroscopic and Spectrometric Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC, HMBC), are indispensable for the unambiguous structural elucidation of complex triazine derivatives and for studying dynamic processes like tautomerism and restricted rotation. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from these polar molecules.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including the specific tautomeric form present in the solid state and intermolecular interactions within the crystal lattice. nih.govmdpi.com
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are increasingly used to predict and understand the properties of triazine derivatives. These methods can be employed to calculate molecular geometries, electronic structures (HOMO/LUMO energies), and spectroscopic properties (e.g., NMR chemical shifts, IR frequencies). nih.gov DFT is also a powerful tool for studying reaction mechanisms and predicting the relative stabilities of different tautomers. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with solvent molecules or biological macromolecules.
Table 2: Advanced Techniques for the Study of this compound
| Technique | Application |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structure determination, assignment of proton and carbon signals. |
| High-Resolution Mass Spectrometry | Accurate mass determination and confirmation of molecular formula. |
| X-ray Crystallography | Definitive determination of solid-state structure and tautomeric form. |
| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reaction pathways. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. |
The continued development and application of these interdisciplinary approaches will be essential for unlocking the full potential of this compound and the broader class of triazine compounds in both medicine and materials science.
Q & A
Q. What are the recommended synthetic pathways for 5-(Propylamino)-1,2,4-triazin-3-ol, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between a triazine precursor (e.g., 1,2,4-triazin-3-ol derivatives) and propylamine. Key steps include:
- Step 1 : Activation of the triazine ring at the 5-position using a halogenating agent (e.g., POCl₃) to form a reactive intermediate.
- Step 2 : Reaction with propylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Yield optimization requires precise stoichiometric ratios (amine:triazine ≈ 1.2:1) and inert atmosphere conditions to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the propylamino group’s integration and the triazine ring’s substitution pattern. Key signals: δ ~2.5 ppm (CH₂ of propyl chain) and δ ~8.5 ppm (triazine protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 170.1).
- Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N stretch) confirm functional groups.
Cross-referencing with analogous triazine derivatives ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous MS fragments) may arise from tautomerism or impurities. Strategies include:
- Comparative Analysis : Compare with literature data for structurally similar triazines (e.g., 5-(methylamino)-1,2,4-triazin-3-ol).
- 2D NMR Techniques : Use HSQC and HMBC to assign coupling interactions and verify connectivity.
- Computational Modeling : DFT calculations predict spectral patterns for proposed tautomers (e.g., triazinol vs. triazinone forms).
Refer to analytical workflows in studies of 4-amino-1,2,4-triazole derivatives for guidance .
Q. What experimental designs assess the stability of this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 24, 48, and 72 hours.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–60°C) predict shelf-life under storage conditions.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS.
Protocols align with stability assessments for pyrazole-triazole hybrids .
Q. How does the reactivity of this compound with electrophiles/nucleophiles influence its derivatization?
- Methodological Answer : The triazine ring’s electron-deficient nature facilitates reactions with nucleophiles (e.g., Grignard reagents at C-5), while the propylamino group can undergo alkylation or acylation. Key considerations:
- Electrophilic Substitution : Nitration or sulfonation requires protecting the amino group (e.g., acetyl chloride) to prevent side reactions.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the triazine core; optimize using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.
Case studies on 5-(arylthio)-1,2,4-triazin-3-ols provide reaction templates .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric assays. IC₅₀ values are calculated from dose-response curves.
- Antimicrobial Activity : Test via broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
Reference methodologies from studies on triazole-pyrimidine hybrids for protocol optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
